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Compound of Interest

Compound Name: N-C16-Deoxysphinganine

Cat. No.: B3044052

Introduction

N-C16-Deoxysphinganine, also known as N-palmitoyl-1-deoxysphinganine or 1-
deoxydihydroceramide (1-deoxyDHCer), is a crucial bioactive sphingolipid for researchers
investigating the intricate pathways of sphingolipid metabolism. As the N-acylated form of 1-
deoxysphinganine, it serves as a potent tool to probe the roles of atypical sphingolipids in
various cellular processes. Unlike canonical sphingolipids, deoxysphingolipids lack the C1-
hydroxyl group, rendering them resistant to canonical degradation pathways and leading to
their accumulation in certain pathological conditions. This accumulation is associated with
cellular toxicity and has been implicated in diseases such as hereditary sensory and autonomic
neuropathy type 1 (HSAN1) and diabetes. These application notes provide detailed protocols
for the use of N-C16-Deoxysphinganine in cell culture and in vitro enzymatic assays to
elucidate its effects on sphingolipid metabolism.

Mechanism of Action

N-C16-Deoxysphinganine is an analog of dihydroceramide and acts as an intermediate in the
deoxydihydrosphingolipid pathway. Its primary mode of action in experimental settings is the
potential inhibition of ceramide synthases (CerS). By competing with natural substrates, it can
modulate the production of canonical ceramides, leading to downstream effects on complex
sphingolipid synthesis and signaling cascades. Furthermore, its metabolic fate and the
bioactivity of its potential metabolites are of significant interest in understanding the
pathophysiology of deoxysphingolipid-related diseases.
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Data Presentation

The following tables summarize key quantitative data for deoxysphingolipids and related
compounds from published literature. This information is critical for designing experiments and
interpreting results.

Table 1: Cytotoxicity Data for Deoxysphingolipids

. . Cytotoxicity
Compound Cell Line Assay Duration . Value
Metric
Mouse
1-
) embryonic N N
deoxysphinga Not Specified  Not Specified  LD50 7 uM
_ fibroblasts
nine
(MEFsS)
Table 2: Ceramide Synthase Inhibition Data
Enzyme Inhibition
Compound Substrate . Value
Source Metric
N-palmitoyl- ]
Rat liver
aminopentol ) [BH]sphingosine ~50% inhibition ~9 uM
microsomes
(PAP1)
Table 3: Exemplary Concentrations for Cell-Based Assays
Compound Cell Line Observed Effect Concentration
) ) HCT116 (Human Increased intracellular
1-deoxysphinganine 0.5 uM

colon carcinoma) ROS

Experimental Protocols
Protocol 1: In Vitro Ceramide Synthase Activity Assay
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This protocol is adapted from established fluorescence-based ceramide synthase assays and
can be used to assess the inhibitory potential of N-C16-Deoxysphinganine.

Materials:

N-C16-Deoxysphinganine
o NBD-sphinganine (fluorescent substrate)
o Palmitoyl-CoA (C16:0-CoA)
o Cell or tissue homogenates (as a source of ceramide synthases)
o Assay Buffer: 50 mM HEPES, pH 7.4, 25 mM KCI, 2 mM MgCl:
o Defatted Bovine Serum Albumin (BSA)
e Reaction Stop Solution: Chloroform:Methanol (2:1, v/v)
e Thin Layer Chromatography (TLC) system or Solid Phase Extraction (SPE) cartridges
e Fluorescence plate reader or HPLC with a fluorescence detector
Procedure:
o Preparation of Reagents:
o Prepare a stock solution of N-C16-Deoxysphinganine in ethanol or DMSO.
o Prepare a stock solution of NBD-sphinganine in ethanol.
o Prepare a stock solution of C16:0-CoA in water.
o Prepare a 10% (w/v) solution of defatted BSA in the assay buffer.
e Reaction Setup:

o In a microcentrifuge tube, prepare the reaction mixture by adding the following
components in order:
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= Assay Buffer

» Defatted BSA solution (final concentration typically 0.1%)

» N-C16-Deoxysphinganine or vehicle control (pre-incubate for 10-15 minutes at 37°C if
assessing inhibition)

» Cell/tissue homogenate (typically 10-50 ug of protein)

= NBD-sphinganine (final concentration typically 5-15 uM)
o Initiate the reaction by adding C16:0-CoA (final concentration typically 25-50 uM).

e Incubation:

o Incubate the reaction mixture at 37°C for 15-60 minutes. The optimal time should be
determined empirically to ensure the reaction is in the linear range.

e Reaction Termination and Lipid Extraction:

o Stop the reaction by adding the Chloroform:Methanol stop solution.

o Vortex thoroughly and centrifuge to separate the phases.

o Carefully collect the lower organic phase containing the lipids.

e Analysis:

o Dry the extracted lipids under a stream of nitrogen.

o Resuspend the lipid film in a small volume of chloroform:methanol (2:1).

o Spot the samples onto a TLC plate and develop using an appropriate solvent system (e.g.,
chloroform:methanol:acetic acid, 90:9:1, v/iv/v).

o Alternatively, use SPE cartridges to separate the NBD-ceramide product from the NBD-
sphinganine substrate.
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o Quantify the fluorescent NBD-ceramide product using a fluorescence plate reader or by
HPLC with a fluorescence detector.

Protocol 2: Cell Culture Treatment and Lipidomic
Analysis

This protocol outlines the treatment of cultured cells with N-C16-Deoxysphinganine to
investigate its effects on the cellular sphingolipidome.

Materials:

N-C16-Deoxysphinganine

 Mammalian cell line of interest (e.g., HEK293, HCT116)

o Complete cell culture medium

o Fatty acid-free Bovine Serum Albumin (BSA)

o Phosphate-Buffered Saline (PBS)

o Solvents for lipid extraction: Methanol, Chloroform

« Internal standards for mass spectrometry (e.g., C17-sphingolipid species)

LC-MS/MS system

Procedure:

e Preparation of N-C16-Deoxysphinganine-BSA Complex:

o Prepare a stock solution of N-C16-Deoxysphinganine in ethanol.

o Prepare a sterile stock solution of fatty acid-free BSA (e.g., 10% w/v in serum-free
medium).

o Warm the BSA solution to 37°C.
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o Slowly add the N-C16-Deoxysphinganine stock solution to the BSA solution while
vortexing to achieve the desired final concentration. A molar ratio of lipid to BSA of 3:1 to
5:1 is a good starting point.

o Incubate the complex at 37°C for 30 minutes to allow for binding.

o Cell Seeding and Treatment:

o Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere
and reach 70-80% confluency.

o Aspirate the culture medium and replace it with fresh medium containing the N-C16-
Deoxysphinganine-BSA complex or a vehicle control (BSA with the equivalent amount of
ethanol).

o Incubate the cells for the desired period (e.g., 24-48 hours).

o Cell Harvesting:

o Aspirate the medium and wash the cells twice with ice-cold PBS.

o Scrape the cells in PBS and pellet them by centrifugation.

 Lipid Extraction:

o Resuspend the cell pellet in a known volume of PBS.

o Add internal standards.

o Perform a Bligh-Dyer or a modified Folch lipid extraction by adding methanol and
chloroform.

o Vortex vigorously and centrifuge to separate the phases.

o Collect the lower organic phase.

o Lipid Analysis by LC-MS/MS.:

o Dry the extracted lipids under nitrogen.
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o Resuspend the lipid film in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

o Analyze the sphingolipid profile using a targeted or untargeted lipidomics approach on an
LC-MS/MS system.

Visualizations

Serine + Palmitoyl-CoA

Alanine + Palmitoyl-CoA

Click to download full resolution via product page

Caption: De novo sphingolipid and deoxysphingolipid synthesis pathways.
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Caption: Workflow for cell-based lipidomics experiments.
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Caption: Workflow for in vitro ceramide synthase inhibition assay.
 To cite this document: BenchChem. [Application of N-C16-Deoxysphinganine to Investigate
Sphingolipid Metabolic Pathways]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b3044052#application-of-n-c16-deoxysphinganine-to-
investigate-sphingolipid-metabolic-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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